Cooling Threshold Potency Hierarchy: 3-MPC vs. 5-MPC vs. 2,5-Dimethyl-4-(1-pyrrolidinyl)-3(2H)-furanone (DMPF) vs. (−)-Menthol
In a direct head-to-head taste dilution analysis (TDA) of HPLC-purified Maillard reaction products, 3-MPC exhibited an oral cooling detection threshold 5-fold higher (i.e., 5× less potent) than (−)-menthol, whereas its regioisomer 5-MPC was 25-fold higher than (−)-menthol. Relative to DMPF, 3-MPC showed a 3-fold lower threshold (greater potency) while 5-MPC showed a 17-fold lower threshold [1]. This positions 3-MPC as an intermediate-potency cooling agent: significantly more potent than 5-MPC (5-fold vs. 25-fold relative to menthol) but less potent than the furanone DMPF. The cooling threshold hierarchy is (−)-menthol (most potent) > DMPF > 3-MPC > 5-MPC (least potent).
| Evidence Dimension | Oral cooling detection threshold (taste dilution analysis in water) |
|---|---|
| Target Compound Data | 3-MPC: 5-fold higher threshold than (−)-menthol; 3-fold lower threshold than DMPF |
| Comparator Or Baseline | 5-MPC: 25-fold higher threshold than (−)-menthol; DMPF: baseline for intra-class comparison; (−)-menthol: benchmark cooling standard |
| Quantified Difference | 3-MPC is 5× less potent than (−)-menthol but 5× more potent than 5-MPC (relative to menthol benchmark). Relative to DMPF, 3-MPC threshold is 3-fold lower. |
| Conditions | Taste Dilution Analysis (TDA) on HPLC fractions of glucose/L-proline Maillard reaction mixture; sensory panel evaluation in water; J. Agric. Food Chem. 2001, 49, 1336–1344. |
Why This Matters
For procurement decisions, 3-MPC offers a quantitatively defined intermediate cooling potency that fills the gap between the ultra-potent furanone derivatives and the weakly active 5-MPC, enabling formulation scientists to select a cooling agent with a precisely characterized sensory detection window.
- [1] Ottinger, H.; Bareth, A.; Hofmann, T. Characterization of Natural "Cooling" Compounds Formed from Glucose and L-Proline in Dark Malt by Application of Taste Dilution Analysis. J. Agric. Food Chem. 2001, 49 (3), 1336–1344. DOI: 10.1021/jf0012594. View Source
